3-(benzyloxy)-N-methylaniline hydrochloride

Catalog No.
S13972768
CAS No.
M.F
C14H16ClNO
M. Wt
249.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(benzyloxy)-N-methylaniline hydrochloride

Product Name

3-(benzyloxy)-N-methylaniline hydrochloride

IUPAC Name

N-methyl-3-phenylmethoxyaniline;hydrochloride

Molecular Formula

C14H16ClNO

Molecular Weight

249.73 g/mol

InChI

InChI=1S/C14H15NO.ClH/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12;/h2-10,15H,11H2,1H3;1H

InChI Key

MCORSXMGTUVHOF-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC=C1)OCC2=CC=CC=C2.Cl

3-(Benzyloxy)-N-methylaniline hydrochloride is an organic compound characterized by the presence of both a benzyloxy group and a methyl group attached to the nitrogen atom of the aniline structure. Its chemical formula is C14H15ClN2OC_{14}H_{15}ClN_{2}O and it is often utilized in various chemical syntheses and biological applications. The compound appears as a white to off-white crystalline solid, soluble in organic solvents, and exhibits potential as a precursor in pharmaceutical chemistry.

  • Oxidation: The compound can be oxidized to form quinones or nitroso derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions may convert nitro groups to amines, typically using hydrogen gas with palladium on carbon or sodium borohydride as reducing agents.
  • Substitution: Electrophilic aromatic substitution can introduce various substituents onto the aromatic ring. This includes reactions with halogens or nitrating agents.

The specific products formed depend on the reaction conditions and reagents used, allowing for a diverse range of derivatives.

The synthesis of 3-(benzyloxy)-N-methylaniline hydrochloride can be achieved through several methods:

  • Nucleophilic Substitution: A common approach involves the nucleophilic substitution reaction of 3-nitroaniline with benzyl alcohol, followed by reduction of the nitro group to an amine. This typically requires a reducing agent such as palladium on carbon under a hydrogen atmosphere.
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yield. Purification steps such as recrystallization or chromatography are often necessary to achieve high purity products.

3-(Benzyloxy)-N-methylaniline hydrochloride has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
  • Pharmaceutical Chemistry: The compound is utilized in drug discovery and development as a precursor for biologically active molecules.
  • Dyes and Pigments: It is also used in the production of dyes and other industrial chemicals due to its chemical properties.

Several compounds share structural similarities with 3-(benzyloxy)-N-methylaniline hydrochloride. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(Benzyloxy)anilineLacks the methyl group on nitrogenSimpler structure; less steric hindrance
N-methyl-3-aminophenolContains a hydroxyl group instead of a benzyloxy groupPotentially different solubility and reactivity
3-(Methoxy)-N-methylanilineHas a methoxy group instead of a benzyloxy groupAlters electronic properties significantly

3-(Benzyloxy)-N-methylaniline hydrochloride is unique due to its combination of both benzyloxy and methyl groups, which influences its reactivity and interactions with other molecules . This unique structure may offer distinct advantages in specific applications compared to its analogs.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

249.0920418 g/mol

Monoisotopic Mass

249.0920418 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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